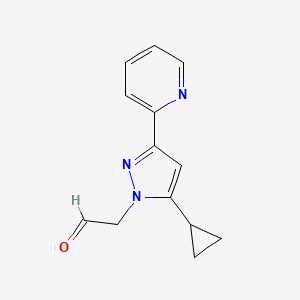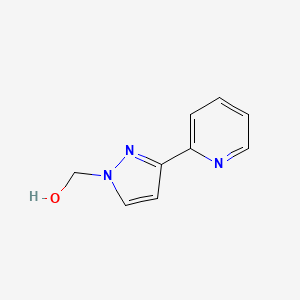
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, also known as 2-E3PPA, is a synthetic organic compound that is commonly used in scientific research. It has a wide range of applications in various fields, such as chemistry, pharmacology, and biochemistry. The compound is a derivative of pyrazole, a five-membered heterocyclic ring composed of nitrogen and carbon atoms. 2-E3PPA has a unique structure that makes it an attractive target for research and development.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
- Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, demonstrating the potential of related compounds in facilitating complex organic syntheses (Ghaedi et al., 2015).
Antimicrobial Activity
- Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid and further reacted with various compounds including ethyl acetoacetate and ethylcyanoacetate, were screened for antimycobacterial activity. These findings highlight the potential biomedical applications of compounds derived from pyridin-2-yl related structures (R.V.Sidhaye et al., 2011).
Catalytic and Luminescence Applications
- Cu(II)/pypzacac complexes, derived from reactions involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, exhibited excellent catalytic performance in ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the potential of such compounds in catalytic applications, including the efficient transformation of organic compounds in aqueous solutions (Jing-Bo Xie et al., 2014).
Synthesis of Antimicrobial Compounds
- A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing chalcones with isoniazid in acetic acid, demonstrating significant antimicrobial activity. This research indicates the potential of pyridin-2-yl-based compounds in the development of new antimicrobial agents (Satyender Kumar et al., 2012).
Propiedades
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-9-7-11(10-5-3-4-6-13-10)14-15(9)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLZSAAVLWINCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















